![molecular formula C12H15N3S2 B14474441 N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 66015-21-2](/img/structure/B14474441.png)
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring and a phenylpropyl group, contributes to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with phenylpropyl sulfanyl reagents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with N-methyl-2-phenylpropyl sulfanyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenylpropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, its anticonvulsant properties may be attributed to its ability to modulate neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Known for its diverse biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Similar structure but lacks the N-methyl and sulfanyl groups.
2-Amino-1,3,4-thiadiazole: Basic thiadiazole structure without the phenylpropyl group.
Uniqueness
This compound is unique due to the presence of both the N-methyl and phenylpropyl sulfanyl groups, which contribute to its enhanced biological activity and potential therapeutic applications .
Propiedades
Número CAS |
66015-21-2 |
|---|---|
Fórmula molecular |
C12H15N3S2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
N-methyl-5-(2-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3S2/c1-9(10-6-4-3-5-7-10)8-16-12-15-14-11(13-2)17-12/h3-7,9H,8H2,1-2H3,(H,13,14) |
Clave InChI |
XYWQKDRGZYTPLG-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC1=NN=C(S1)NC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

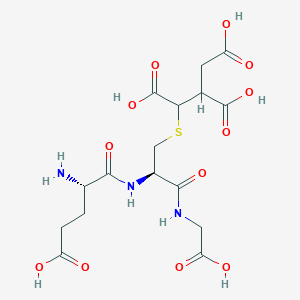
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
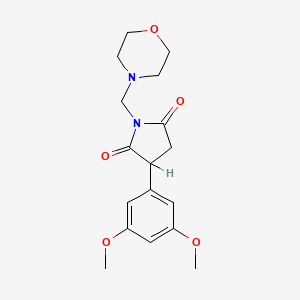

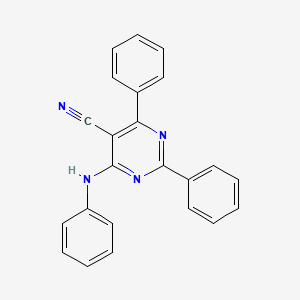
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
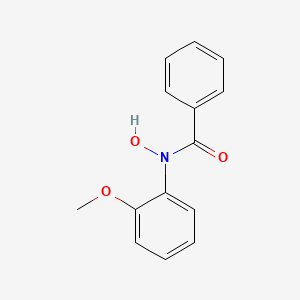
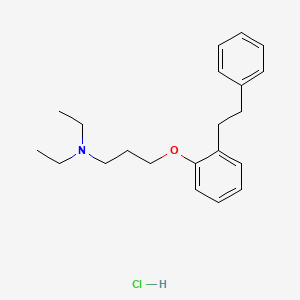

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)

